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Compound of Interest

Compound Name: 1-Allyl-3,7-dimethylxanthine

Cat. No.: B15131428

CAS Number: 2530-99-6
Synonyms: 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-1H-purine-2,6(3H,7H)-dione

This technical guide provides an in-depth overview of 1-Allyl-3,7-dimethylxanthine, a
synthetic derivative of theobromine, tailored for researchers, scientists, and drug development
professionals. This document consolidates key information regarding its chemical and physical
properties, synthesis, pharmacology, and potential therapeutic applications, with a focus on
presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

1-Allyl-3,7-dimethylxanthine is a xanthine derivative with an allyl group substituted at the N1
position. This modification significantly influences its biological activity compared to its parent
compound, theobromine.
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Property Value Reference
Molecular Formula C10H12N402

Molecular Weight 220.23 g/mol

Melting Point 147 °C

Boiling Point 361.16 °C (estimated)
Density 1.2387 g/cm3 (estimated)
XLogP3 0.6

PSA (Polar Surface Area) 58.4 A2

Vapor Pressure 1.17E-07 mmHg at 25°C
Flash Point 2149 °C

Toxicity (Oral-Mouse LD50) 191 mg/kg

Toxicity (Abdominal cavity-

102 mg/kg
mouse LD50)

Synthesis

The primary and most common method for the synthesis of 1-Allyl-3,7-dimethylxanthine is
the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl
bromide. The reaction conditions can be optimized by varying the base, solvent, and
temperature to achieve high yields.

Experimental Protocol: Synthesis via N-Alkylation of
Theobromine (Journal of the Chinese Chemical Society,
2012)

This protocol describes a modern synthetic route with a reported yield of 95%.
Materials:

e Theobromine
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e Allyl bromide

e Sodium t-butanolate

e N,N-dimethyl-formamide (DMF)

Procedure:

A mixture of theobromine and sodium t-butanolate in N,N-dimethyl-formamide is prepared.

Allyl bromide is added to the mixture.

The reaction mixture is heated at 150 °C for 12 hours.

The temperature is then reduced to 100 °C and the reaction is continued for an additional 12
hours.

The product, 1-Allyl-3,7-dimethylxanthine, is isolated and purified.

Experimental Protocol: Synthesis from Patent
US1415700A (1922)

This protocol outlines an earlier method for the synthesis of the compound.

Materials:

3,7-dimethylxanthine (Theobromine) (180 parts)

e Absolute alcohol (1450 parts)

e 18% aqueous solution of caustic potash (115 parts)
e Allyl bromide (115 parts)

e 48% solution of caustic potash (25 parts)

o Additional allyl bromide (25 parts)

e Chloroform
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o Water

Procedure:

e Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.
e While stirring, add 115 parts of an 18% aqueous solution of caustic potash.
e Heat the mixture to boiling.

e Add 115 parts of allyl bromide dropwise over the course of two hours, maintaining the
boiling.

e Continue boiling for an additional two hours.

o Add 25 parts of a 48% solution of caustic potash, followed by a slow addition of 25 parts of
allyl bromide.

¢ Boil the mixture for 4 hours under a reflux condenser.
o Distill off the alcohol.
e The principal quantity of 1-allyl-3,7-dimethylxanthine is obtained by crystallization.

e Any remaining unreacted 3,7-dimethylxanthine can be dissolved by adding a solution of
sodium hydroxide.

e The remaining product can be extracted from the filtrate by shaking with chloroform.

e The crude product is purified by crystallization from water.
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Theobromine (3,7-Dimethylxanthine)
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Caption: General workflow for the synthesis of 1-Allyl-3,7-dimethylxanthine.

Pharmacology

The pharmacological profile of 1-Allyl-3,7-dimethylxanthine is primarily characterized by its

activity as a methylxanthine, which includes antagonism of adenosine receptors and inhibition

of phosphodiesterases (PDES).

Adenosine Receptor Antagonism

Like other methylxanthines, 1-Allyl-3,7-dimethylxanthine acts as a competitive antagonist at

adenosine receptors. The substitution of an allyl group at the N1 position significantly alters its

receptor affinity and selectivity compared to caffeine and theophylline.

Potency Relative to

Target Activity . Reference
Caffeine
Adenosine Ax _ _
Antagonist Little to no change
Receptor
Adenosine A2A ) 7- to 10-fold more
Antagonist
Receptor potent
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This enhanced potency at the A2A receptor suggests that 1-Allyl-3,7-dimethylxanthine may
have more pronounced effects on physiological processes mediated by this receptor subtype,
such as regulation of inflammation and neurotransmitter release.

Antagonism of the AzA receptor by 1-Allyl-3,7-dimethylxanthine blocks the downstream
signaling cascade initiated by adenosine. This can lead to a variety of cellular responses,
including the modulation of inflammatory responses and neuronal activity.

Cell Membrane

T A2AReceptor Adenylate Cyclase
ocks

Converts ATP (0 cAMP @ Activates | protein kinase A | Phosph

Click to download full resolution via product page

Caption: Antagonism of the Adenosine A2A Receptor Signaling Pathway.

Phosphodiesterase (PDE) Inhibition

As a methylxanthine, 1-Allyl-3,7-dimethylxanthine is also expected to act as a non-selective
inhibitor of phosphodiesterases. PDEs are enzymes that degrade cyclic nucleotides like CAMP
and cGMP. By inhibiting PDEs, methylxanthines can increase intracellular levels of these
second messengers, leading to various physiological effects, including smooth muscle
relaxation.

However, specific quantitative data (e.g., ICso values) for the PDE inhibitory activity of 1-Allyl-
3,7-dimethylxanthine are not readily available in the current literature. Its parent compound,
theobromine, is considered a weak PDE inhibitor. Theophylline, another related
methylxanthine, is a more potent PDE inhibitor. Further research is required to quantify the
PDE inhibitory profile of 1-Allyl-3,7-dimethylxanthine.

Potential Therapeutic Applications
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The unique pharmacological profile of 1-Allyl-3,7-dimethylxanthine suggests several areas of
potential therapeutic interest. However, it is important to note that research into its specific
applications is still in the early stages.

Central Nervous System Stimulation

Due to its antagonism of adenosine receptors, particularly the A2A subtype, 1-Allyl-3,7-
dimethylxanthine is likely to possess central nervous system (CNS) stimulant properties.
Blockade of adenosine's inhibitory effects in the brain can lead to increased neuronal firing and
the release of various neurotransmitters, resulting in increased alertness and cognitive
function.

Neuroprotection

Research into other A2A receptor antagonists has suggested a potential role in neuroprotection.
By modulating glutamatergic neurotransmission and reducing excitotoxicity, these compounds
are being investigated for their potential in conditions like Parkinson's disease and cerebral
ischemia. Given its enhanced potency at the A2A receptor, 1-Allyl-3,7-dimethylxanthine could
be a valuable tool for research in this area.

Anti-inflammatory and Anticancer Potential

While methylxanthines as a class have been investigated for their anti-inflammatory and
anticancer properties, there is currently a lack of specific experimental data for 1-Allyl-3,7-
dimethylxanthine in these areas. Future research is needed to explore these potential
therapeutic avenues.

Conclusion

1-Allyl-3,7-dimethylxanthine is a synthetically accessible derivative of theobromine with a
distinct pharmacological profile. Its enhanced potency as an antagonist at the adenosine A2A
receptor makes it a compound of significant interest for research in neuropharmacology and
potentially other therapeutic areas. While its activity as a phosphodiesterase inhibitor and its
potential anti-inflammatory and anticancer effects require further investigation, the available
data provide a solid foundation for future studies. This technical guide serves as a
comprehensive resource to facilitate further exploration of this promising compound by the
scientific community.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15131428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [1-Allyl-3,7-dimethylxanthine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15131428#1-allyl-3-7-dimethylxanthine-cas-number-
2530-99-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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